N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
Description
N-[(8α,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea (CAS: 1222966-42-8) is a chiral thiourea derivative derived from the cinchona alkaloid framework. Its structure combines a methoxy-substituted cinchonan backbone with a (2S)-pyrrolidinylmethyl thiourea moiety, making it a bifunctional organocatalyst. The stereochemistry at positions 8α and 9S in the cinchona scaffold and the (2S)-configuration of the pyrrolidine ring are critical for its enantioselective catalytic activity. This compound is synthesized via nucleophilic addition of (2S)-2-pyrrolidinylmethyl isothiocyanate to 9S-amino-9-deoxyquinine derivatives under inert conditions, yielding a pale yellow solid with high enantiomeric excess (99% e.e.) . Applications include asymmetric synthesis, particularly in enantioselective protonation and Michael addition reactions .
Properties
IUPAC Name |
1-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3-(pyrrolidin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5OS/c1-3-17-16-31-12-9-18(17)13-24(31)25(30-26(33)29-15-19-5-4-10-27-19)21-8-11-28-23-7-6-20(32-2)14-22(21)23/h3,6-8,11,14,17-19,24-25,27H,1,4-5,9-10,12-13,15-16H2,2H3,(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFYXPKCTGTGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5CCCN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methoxycinchonan Moiety: This involves the methoxylation of cinchonan derivatives under controlled conditions.
Introduction of the Pyrrolidinylmethyl Group: This step involves the reaction of the methoxycinchonan derivative with a pyrrolidinylmethyl precursor.
Formation of the Thiourea Bridge: The final step involves the reaction of the intermediate with thiourea under specific conditions to form the desired compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea has several scientific research applications:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(8alpha,9S)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related thioureas and selenoureas derived from cinchona alkaloids (Table 1).
Mechanistic and Performance Differences
- Catalytic Efficiency : The target compound exhibits superior enantioselectivity (99% e.e.) compared to fluorophenyl thiourea (85–92% e.e.) due to the steric and electronic effects of the (2S)-pyrrolidinylmethyl group, which enhances substrate binding .
- Reaction Scope: Selenourea analogues (e.g., 10a) show lower activity in protonation reactions but higher turnover in sulfur-based additions due to selenium’s nucleophilic character .
- Substituent Effects : Bis(trifluoromethyl)phenyl thioureas (CAS: 852913-16-7) achieve high enantioselectivity (95% e.e.) in decarboxylative reactions via strong π-π interactions with aromatic substrates, whereas the target compound’s pyrrolidine moiety favors hydrogen-bonding catalysis .
Commercial and Industrial Relevance
- The target compound is commercially available (e.g., Parchem Chemicals, GLPBIO) at ~JPY 33,400–34,200 per 100 mg, reflecting its high enantiopurity and demand in pharmaceutical intermediates .
- In contrast, selenourea derivatives remain niche due to selenium’s toxicity and lower catalytic versatility .
Biological Activity
N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea is a synthetic compound that combines elements of the cinchona alkaloids with thiourea functionality. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H35N5OS
- Molecular Weight : 465.66 g/mol
- CAS Number : 1068504-58-4
- IUPAC Name : 1-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-(((S)-pyrrolidin-2-yl)methyl)thiourea
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and potential therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this thiourea derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies on related thioureas have shown promising results in inhibiting tumor growth in vitro and in vivo.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thioureas are known for their ability to disrupt cellular processes in bacteria and fungi. Preliminary studies have indicated that derivatives of this compound can inhibit the growth of certain pathogens.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Thioureas are often explored for their ability to inhibit proteases and other enzymes involved in disease pathways. This property could be leveraged for therapeutic applications in conditions such as cancer or infectious diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | A derivative exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxicity. |
| Antimicrobial Testing | The compound showed inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Enzyme Inhibition Assay | Demonstrated effective inhibition of serine proteases, suggesting a potential role in therapeutic strategies targeting proteolytic pathways. |
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiourea linkage through reaction of isothiocyanates with amines derived from cinchona alkaloids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
